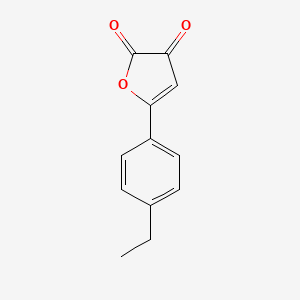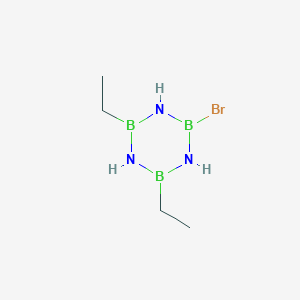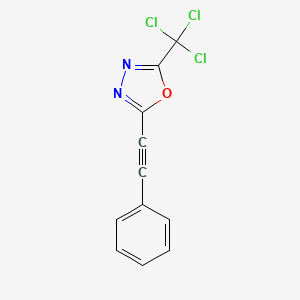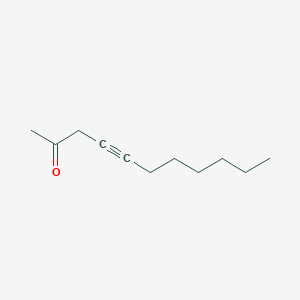![molecular formula C14H10Cl4S2 B14282244 1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) CAS No. 137775-33-8](/img/structure/B14282244.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with chlorine atoms at the 3 and 5 positions, connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The disulfide bridge is formed through a nucleophilic substitution reaction, where the chloride ions are replaced by the disulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) involves its interaction with biological molecules through the disulfide bridge. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms at the 4 position.
1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is unique due to the specific positioning of chlorine atoms at the 3 and 5 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
137775-33-8 |
|---|---|
Molecular Formula |
C14H10Cl4S2 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1,3-dichloro-5-[[(3,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-9(2-12(16)5-11)7-19-20-8-10-3-13(17)6-14(18)4-10/h1-6H,7-8H2 |
InChI Key |
FTBNNBSSTPSHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CSSCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
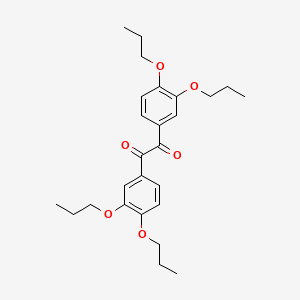
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


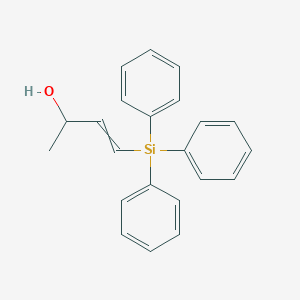
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
